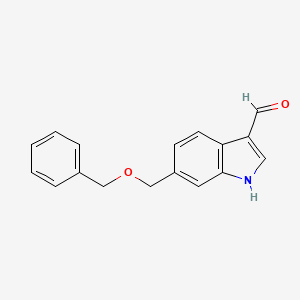

6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

887575-94-2 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

6-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C17H15NO2/c19-10-15-9-18-17-8-14(6-7-16(15)17)12-20-11-13-4-2-1-3-5-13/h1-10,18H,11-12H2 |

InChI Key |

MFWKYGZJWHTLSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC3=C(C=C2)C(=CN3)C=O |

Origin of Product |

United States |

Contextualization Within Indole Chemistry

The indole (B1671886) nucleus is an aromatic heterocyclic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The reactivity of the indole ring is rich and varied, with the C3 position being particularly susceptible to electrophilic substitution. The introduction of a formyl group at this position to yield indole-3-carbaldehydes is a common and synthetically useful transformation. researchgate.net

6-Benzyloxymethyl-1H-indole-3-carbaldehyde belongs to this important class of compounds. The presence of the benzyloxymethyl substituent at the C6 position of the indole ring introduces several key features:

Steric and Electronic Effects: The bulky benzyloxymethyl group can influence the regioselectivity of subsequent reactions on the indole nucleus.

Latent Functionality: The benzyl (B1604629) ether linkage can be cleaved under specific conditions to reveal a hydroxymethyl group, providing a handle for further functionalization.

Modulation of Physicochemical Properties: The lipophilicity and other physical properties of the molecule are altered by this substituent, which can be crucial in the design of bioactive molecules.

Significance As a Versatile Synthetic Intermediate and Building Block

Regioselective Synthesis Approaches for Indole-3-Carbaldehyde Scaffolds

The regioselective formylation of the indole nucleus, particularly at the C-3 position, is a cornerstone of indole chemistry. This is complemented by strategies that allow for precise functionalization of the benzene (B151609) ring portion of the indole, such as at the C-6 position.

Vilsmeier-Haack Formylation and its Mechanistic Aspects

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. acs.orgijpcbs.comorganic-chemistry.org The reaction typically introduces a formyl group at the C-3 position of the indole ring, which is the most nucleophilic site. organic-chemistry.org

The mechanism begins with the formation of the Vilsmeier reagent, a substituted chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). scirp.orgwikipedia.orgnrochemistry.com This iminium salt is the active electrophile in the reaction. ijpcbs.com

The key mechanistic steps are:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent. scirp.orgnrochemistry.com

Electrophilic Aromatic Substitution: The electron-rich C-3 position of the indole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. nrochemistry.com This step disrupts the aromaticity of the pyrrole (B145914) ring.

Aromatization: A subsequent deprotonation step restores the aromaticity of the indole ring, leading to an iminium ion intermediate. nrochemistry.com

Hydrolysis: The reaction mixture is worked up with water, which hydrolyzes the iminium ion to yield the final indole-3-carbaldehyde product. scirp.orgwikipedia.org

The high regioselectivity for the C-3 position is a result of the indole's electronic properties, where the highest electron density is located at this position, making it the most favorable site for electrophilic attack. organic-chemistry.org

Alternative Formylation Strategies for Indoles

While the Vilsmeier-Haack reaction is prevalent, several other methods can be employed for the formylation of indoles, each with its own set of conditions and potential applications.

Reimer-Tiemann Reaction: This reaction can be used to formylate indoles, typically yielding indole-3-carboxaldehyde (B46971). researchgate.net The reaction involves the use of chloroform (B151607) and a strong base, which generates dichlorocarbene (B158193) as the reactive electrophilic species. organic-chemistry.orgorganic-chemistry.org However, for some indole substrates, this reaction can lead to ring-expansion products, such as quinolines, in what is known as an abnormal Reimer-Tiemann reaction. jk-sci.com

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group onto electron-rich aromatics. orgsyn.org This method has been successfully applied to indoles to produce indole-3-carboxaldehydes. organic-chemistry.org While the yields may be lower than those of the Vilsmeier-Haack reaction, it offers an alternative under different reaction conditions. organic-chemistry.org

Gattermann Reaction: The Gattermann reaction and its modifications allow for the formylation of various aromatic compounds, including heteroaromatics like indoles. scirp.org The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. beilstein-journals.org To avoid the use of highly toxic HCN, the Adams modification employs zinc cyanide (Zn(CN)₂) and HCl to generate the necessary reactants in situ. scirp.org

Interactive Data Table: Comparison of Formylation Reactions for Indoles

| Reaction Name | Reagents | Typical Product | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Indole-3-carbaldehyde | High yield, high C-3 regioselectivity. |

| Reimer-Tiemann | CHCl₃, Base (e.g., NaOH) | Indole-3-carbaldehyde | Uses dichlorocarbene intermediate; risk of ring expansion. researchgate.netorganic-chemistry.orgjk-sci.com |

| Duff Reaction | Hexamethylenetetramine, Acid | Indole-3-carbaldehyde | Convenient to perform, though yields can be moderate. organic-chemistry.org |

| Gattermann Reaction | HCN/HCl or Zn(CN)₂/HCl, Lewis Acid | Indole-3-carbaldehyde | Avoids strong oxidizing or reducing conditions. scirp.orgbeilstein-journals.org |

Strategic Introduction of the Benzyloxymethyl Moiety at C-6 Position

Directly introducing a benzyloxymethyl group onto the C-6 position of an unsubstituted indole is challenging due to the higher reactivity of the pyrrole ring (C-3, C-2, N-1 positions). organic-chemistry.org Therefore, strategic approaches are required that build the desired substitution pattern from a suitable precursor.

One of the most effective strategies is to start with a benzene-ring precursor that already contains the desired C-6 substituent. The Leimgruber-Batcho indole synthesis is a powerful method for this purpose. This synthesis involves the condensation of a substituted 2-nitrotoluene (B74249) with a formamide (B127407) acetal, followed by reductive cyclization to form the indole ring.

For the synthesis of a 6-benzyloxymethyl indole, the precursor would be a 4-benzyloxymethyl-2-nitrotoluene or a related derivative like 6-benzyloxy-2-nitrotoluene. The synthesis of 4-benzyloxyindole (B23222) from 6-benzyloxy-2-nitrotoluene has been well-documented, demonstrating the feasibility of this approach for introducing benzyloxy groups onto the indole core.

Another viable strategy involves the functionalization of a pre-formed indole that has a suitable handle at the C-6 position, such as a hydroxyl group. An efficient synthesis of 6-hydroxyindoles has been developed, which can then serve as precursors. scirp.org The hydroxyl group of a 6-hydroxyindole (B149900) derivative can be converted to its corresponding benzyl (B1604629) ether through Williamson ether synthesis, reacting it with a benzyl halide (like benzyl bromide) in the presence of a base.

Precursor Design and Optimization for Efficient Synthesis

The efficient synthesis of this compound relies heavily on the strategic design and optimization of its precursors. The choice of the synthetic route dictates the nature of the starting materials and the sequence of chemical transformations.

A common and effective approach involves a multi-step synthesis beginning with a commercially available or readily synthesized substituted aniline (B41778) or nitrotoluene. For instance, a synthetic route could be designed starting from 5-hydroxy-2-methylaniline. This precursor can be benzylated to protect the hydroxyl group, and then subjected to reactions that form the indole ring and subsequently introduce the formyl group at the C-3 position.

A patent describes a general method for synthesizing various substituted indole-3-carboxaldehydes by starting with the corresponding 2-methylaniline derivative. google.com For example, 6-chloro-1H-indole-3-carbaldehyde is synthesized from 5-chloro-2-methylaniline. google.com Following this logic, a suitable precursor for this compound would be 5-(benzyloxymethyl)-2-methylaniline. The synthesis would then proceed via a one-pot reaction with a Vilsmeier reagent to both form the indole ring and install the C-3 carbaldehyde.

Optimization of such a synthesis would involve fine-tuning the reaction conditions for each step:

Vilsmeier Reagent Formation and Reaction: Adjusting the temperature, reaction time, and stoichiometry of DMF and POCl₃ can significantly impact the yield and purity of the final product. google.com

Work-up and Purification: The method of quenching the reaction and purifying the crude product (e.g., recrystallization or column chromatography) is crucial for obtaining the desired compound with high purity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing complex molecules like this compound, this involves developing more sustainable and environmentally benign methodologies.

Development of Sustainable Catalytic Systems

Traditional formylation methods, such as the Vilsmeier-Haack reaction, often rely on stoichiometric amounts of hazardous reagents like POCl₃. wikipedia.orgorganic-chemistry.org Modern research focuses on developing catalytic systems that are more environmentally friendly.

Recent advancements in indole formylation include:

Iron-Catalyzed Formylation: An efficient C-3 selective formylation of indoles has been developed using a cheap and non-toxic ferric chloride (FeCl₃) catalyst. This method uses formaldehyde (B43269) and aqueous ammonia (B1221849), with air as the oxidant, avoiding environmentally harmful reagents like POCl₃. organic-chemistry.org

Visible-Light Photoredox Catalysis: Eosin Y, an organic dye, has been used as a photoredox catalyst for the C-3 formylation of indoles. organic-chemistry.org This reaction proceeds under mild conditions using visible light, with tetramethylethylenediamine (TMEDA) as the carbon source and air as the terminal oxidant, representing a green and cost-effective approach. organic-chemistry.org

Catalytic Vilsmeier-Haack Reaction: A catalytic version of the Vilsmeier-Haack reaction has been developed, which reduces the amount of phosphorus-based reagents required. orgsyn.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions is a key principle of green chemistry. The addition of indoles to aldehydes has been achieved under neat (solvent-free) conditions, offering a greener alternative to traditional solvent-based syntheses. nih.govmdpi.com

Greener Vilsmeier Reagent Preparation: An environmentally benign method for preparing the Vilsmeier-Haack reagent has been developed using phthaloyl dichloride instead of toxic reagents like phosgene (B1210022) or POCl₃. The byproduct, phthalic anhydride, can be recovered and reused. researchgate.netscirp.org

Ionic Liquids: The use of ionic liquids as a medium or component in the preparation of the Vilsmeier reagent is being explored to create more efficient and potentially recyclable reaction systems. scirp.org

Implementation of Solvent-Free and Environmentally Benign Reaction Conditions

The development of synthetic routes that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. For the synthesis of indole-3-carbaldehyde derivatives, several innovative methodologies have emerged that align with these principles. While specific research on the solvent-free synthesis of this compound is not extensively documented, a number of environmentally benign techniques have been successfully applied to the synthesis of structurally related indole-3-carbaldehydes. These methods offer valuable insights and promising alternatives to traditional synthetic protocols.

One of the most notable advancements in this area is the use of mechanochemistry, a technique that involves conducting chemical reactions in the absence of solvents by grinding solid reactants together. This method has been effectively used for the synthesis of N-substituted indole-3-carboxaldehyde oximes from their corresponding aldehydes. nih.govmdpi.com In these reactions, a high-energy ball mill is employed to provide the necessary energy for the reaction to proceed, leading to almost complete conversion to the desired products. nih.govmdpi.com For instance, the synthesis of 1-methoxyindole-3-carboxaldehyde oxime, a key intermediate in the production of antimicrobial indole phytoalexins, has been achieved in nearly 95% yield after just 20 minutes of milling. nih.gov This approach not only eliminates the need for solvents but also minimizes the risks associated with solution-phase reactions. nih.govmdpi.com

Another significant green methodology is the use of environmentally benign catalysts for the C3-formylation of indoles. Traditional formylation methods, such as the Vilsmeier-Haack and Reimer-Tiemann reactions, often rely on hazardous reagents and harsh conditions. acs.org In contrast, modern approaches have demonstrated the efficacy of inexpensive and non-toxic catalysts. For example, an iron-catalyzed C3-selective formylation of indoles has been developed using ferric chloride (FeCl3) as the catalyst, with formaldehyde and aqueous ammonia as reagents, and air as the oxidant. organic-chemistry.org This method has been shown to be effective for a variety of indole substrates, producing 3-formylindoles in good to excellent yields. organic-chemistry.org The reaction is also scalable, highlighting its potential for industrial applications. organic-chemistry.org

Similarly, boron-catalyzed formylation offers a solvent-free and efficient route to C-H formylation of indoles. acs.org Using boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst and trimethyl orthoformate (TMOF) as the formyl source, a wide range of C-formylindoles have been synthesized in good to excellent yields. acs.org This method is notable for its rapid reaction times and broad substrate scope. acs.org

The following tables summarize the research findings for these environmentally benign formylation methods applied to various indole substrates.

| Indole Substrate | Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Indole | FeCl3 (2 mol%) | Formaldehyde, Aqueous Ammonia, DMF, 130°C, Air | 93 |

| 2-Methylindole | FeCl3 (2 mol%) | Formaldehyde, Aqueous Ammonia, DMF, 130°C, Air | 85 |

| 5-Bromoindole | FeCl3 (2 mol%) | Formaldehyde, Aqueous Ammonia, DMF, 130°C, Air | 82 |

| N-Methylindole | FeCl3 (2 mol%) | Formaldehyde, Aqueous Ammonia, DMF, 130°C, Air | 78 |

| Indole Substrate | Catalyst | Formylating Agent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Indole | BF3·OEt2 | Trimethyl Orthoformate (TMOF) | Solvent-Free | 95 |

| 2-Phenylindole | BF3·OEt2 | Trimethyl Orthoformate (TMOF) | Solvent-Free | 92 |

| 5-Methoxyindole | BF3·OEt2 | Trimethyl Orthoformate (TMOF) | Solvent-Free | 88 |

| N-Benzylindole | BF3·OEt2 | Trimethyl Orthoformate (TMOF) | Solvent-Free | 85 |

These examples underscore the potential for applying solvent-free and environmentally benign conditions to the synthesis of this compound. While direct experimental data for this specific compound is pending, the successful application of these green methodologies to a range of other indole derivatives provides a strong foundation for future research and development in this area.

Chemical Transformations and Reaction Mechanisms of 6 Benzyloxymethyl 1h Indole 3 Carbaldehyde

Reactivity and Derivatization of the Aldehyde Functional Group at C-3

The aldehyde functional group attached to the C-3 position of the indole (B1671886) ring is a key site for a variety of chemical modifications. Its electrophilic carbon atom readily participates in reactions with nucleophiles, and the group as a whole can undergo both reduction and oxidation. These transformations are fundamental in utilizing 6-Benzyloxymethyl-1H-indole-3-carbaldehyde as a versatile intermediate in organic synthesis. The carbonyl group in indole-3-carboxaldehydes is known to readily undergo carbon-carbon and carbon-nitrogen coupling reactions, as well as reductions. researchgate.netekb.eg

Carbon-Carbon Coupling Reactions

The aldehyde at C-3 serves as an electrophilic partner in various carbon-carbon bond-forming reactions, allowing for the extension of the carbon framework. These reactions are crucial for building more complex molecular architectures based on the indole scaffold.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene. This allows for the introduction of a variety of substituted vinyl groups at the C-3 position.

Horner-Wadsworth-Emmons (HWE) Reaction: Similar to the Wittig reaction, the HWE reaction employs phosphonate (B1237965) carbanions, which are generally more reactive than Wittig reagents. This reaction is particularly effective for synthesizing (E)-alkenes with high stereoselectivity.

Henry Reaction (Nitroaldol Reaction): The condensation with a nitroalkane in the presence of a base yields a β-nitro alcohol. The resulting product can be further transformed into other functional groups, such as amino alcohols or α,β-unsaturated compounds.

Aldol and Related Condensations: The aldehyde can react with enolates or other carbon nucleophiles in aldol-type reactions to form β-hydroxy carbonyl compounds, providing a direct route to extend the side chain at the C-3 position.

These reactions underscore the utility of the C-3 aldehyde as a handle for constructing elaborate side chains on the 6-Benzyloxymethyl-1H-indole core.

Carbon-Nitrogen Coupling Reactions (e.g., Schiff Base Formation)

The reaction of the C-3 aldehyde with primary amines is a facile process that leads to the formation of imines, commonly known as Schiff bases. researchgate.netresearchgate.net This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. nveo.orgresearchgate.net The resulting C=N double bond is a versatile functional group that can be further modified, for instance, by reduction to form a secondary amine.

The formation of Schiff bases from indole-3-carboxaldehyde (B46971) and its derivatives with various amines, including amino acids and aminophenols, is a well-established synthetic route. researchgate.netnih.gov These reactions are fundamental for introducing nitrogen-containing substituents and for the synthesis of complex heterocyclic systems.

| Amine Reactant | Product Type | General Reaction Conditions |

| Primary Alkyl/Aryl Amines | Schiff Base (Imine) | Acid or base catalysis, often with removal of water |

| Hydroxylamine | Oxime | Mild acidic or basic conditions |

| Hydrazine (B178648) Derivatives | Hydrazone | Mild acidic conditions |

| Semicarbazide | Semicarbazone | Mild acidic conditions |

This table is generated based on the general reactivity of aldehydes and is expected to be applicable to this compound.

Reduction Reactions

The aldehyde group of this compound can be selectively reduced to either a primary alcohol or a methyl group, depending on the reagents and conditions employed. researchgate.netekb.eg

Reduction to Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) readily convert the aldehyde to the corresponding primary alcohol, (6-(Benzyloxymethyl)-1H-indol-3-yl)methanol. This transformation is a common step in the synthesis of various indole derivatives.

Reduction to Methyl Group (Deoxygenation): More rigorous reductive conditions can fully deoxygenate the aldehyde to a methyl group, yielding 6-(Benzyloxymethyl)-3-methyl-1H-indole. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

Oxidation Reactions

The aldehyde functional group can be oxidized to a carboxylic acid, providing another key derivative, 6-(Benzyloxymethyl)-1H-indole-3-carboxylic acid. Aldehyde oxidases are enzymes capable of converting aldehydes into their corresponding carboxylic acids. nih.gov Common laboratory reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Jones reagent (CrO₃ in sulfuric acid)

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild oxidation method.

Sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) source.

This oxidation provides access to indole-3-carboxylic acids, which are valuable precursors for the synthesis of amides, esters, and other acid derivatives.

Reactions Involving the Indole Nucleus of this compound

Beyond the reactivity of the C-3 aldehyde, the indole nucleus itself can participate in chemical transformations, most notably electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. The indole ring system is highly nucleophilic, and substitution typically occurs preferentially at the C-3 position. researchgate.netic.ac.uk However, in this compound, the C-3 position is already occupied by a formyl group. The directing effects of the substituents on the ring must therefore be considered to predict the site of further substitution.

The substituents present on the indole ring have competing electronic effects:

C-3 Formyl Group (-CHO): This group is electron-withdrawing and deactivating through resonance. It reduces the nucleophilicity of the pyrrole (B145914) ring, making further electrophilic attack on this ring less favorable.

6-Benzyloxymethyl Group (-CH₂OBn): The ether oxygen atom in this group is electron-donating through resonance, thereby activating the benzene (B151609) portion of the indole nucleus towards electrophilic attack. As an ortho-, para-director, it will direct incoming electrophiles primarily to the C-5 and C-7 positions.

Indole Nitrogen: The lone pair of electrons on the indole nitrogen strongly activates the pyrrole ring, but its influence is attenuated by the deactivating C-3 formyl group.

Given these competing influences, electrophilic aromatic substitution on this compound is predicted to occur predominantly on the activated benzene ring. The electron-donating 6-benzyloxymethyl group directs incoming electrophiles to the positions ortho and para to it. Therefore, the most likely sites for substitution are the C-5 and C-7 positions. beilstein-journals.org

| Position | Electronic Influence of Substituents | Predicted Reactivity towards EAS |

| C-2 | Deactivated by adjacent C-3 electron-withdrawing formyl group. | Low |

| C-4 | Deactivated by C-3 formyl group (peri-interaction). | Low |

| C-5 | Activated by the ortho, para-directing 6-benzyloxymethyl group. | High |

| C-7 | Activated by the ortho, para-directing 6-benzyloxymethyl group. | High |

This table provides a predictive analysis based on established principles of electrophilic aromatic substitution on substituted indole rings.

Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation would be expected to yield a mixture of 5- and 7-substituted products, with the precise ratio depending on the specific reaction conditions and the steric bulk of the incoming electrophile.

Nucleophilic Substitution Pathways

There is currently no specific information available in the scientific literature detailing the nucleophilic substitution pathways of this compound. The influence of the 6-benzyloxymethyl substituent on the electron density and reactivity of the indole ring, particularly at the C2 position which is often susceptible to nucleophilic attack in related indole-3-carbaldehyde systems, has not been investigated. Mechanistic studies, including the identification of key intermediates and transition states, are required to elucidate these pathways.

Multi-component Reactions (MCRs) Utilizing this compound as a Key Component

The utility of this compound as a key component in multi-component reactions (MCRs) has not been documented. MCRs are powerful tools for the efficient synthesis of complex molecules in a single step. The aldehyde functionality and the indole scaffold present in this compound suggest its potential as a substrate in various named MCRs, such as the Ugi, Passerini, or Biginelli reactions. However, no studies have been published that demonstrate its application in this context. Research in this area would be valuable for the construction of novel and diverse molecular scaffolds.

Catalytic Reactions Facilitated by this compound Derivatives

Information regarding the use of derivatives of this compound in catalytic reactions is not present in the available literature. The indole nucleus can be modified to create ligands for metal catalysts, and the functional groups on this specific molecule could potentially be elaborated for such purposes. However, the synthesis of such derivatives and their application in facilitating catalytic transformations have not been reported.

Advanced Derivatization Strategies for 6 Benzyloxymethyl 1h Indole 3 Carbaldehyde

Synthesis of Complex Indole (B1671886) Derivatives with Modified Side Chains

The aldehyde functionality of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a primary site for derivatization, allowing for the introduction of various side chains through well-established carbonyl chemistry. These modifications are crucial for building molecules with extended conjugation, new functional groups, or specific steric properties.

Key transformations include olefination reactions, such as the Wittig reaction, which converts the carbonyl group into an alkene. organic-chemistry.orgmasterorganicchemistry.com This method allows for the preparation of alkenes by reacting the aldehyde with a phosphonium (B103445) ylide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction, yielding either (E)- or (Z)-alkenes, can often be controlled by the nature of the ylide used. organic-chemistry.org Stabilized ylides typically favor the formation of (E)-alkenes, whereas non-stabilized ylides preferentially produce (Z)-alkenes. organic-chemistry.org

Condensation reactions, like the Knoevenagel condensation, provide another route to carbon-carbon bond formation. This reaction involves the condensation of the indole-3-carbaldehyde with compounds containing active methylene (B1212753) groups, catalyzed by a weak base. This approach is instrumental in synthesizing α,β-unsaturated systems and other functionally rich derivatives from indole precursors. researchgate.net

Furthermore, reductive amination offers a direct pathway to synthesize amine derivatives. This two-step, one-pot process involves the initial formation of an imine through condensation with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is highly valuable for incorporating nitrogen-containing side chains.

| Reaction Name | Key Reagents & Conditions | Product Type | Description |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (Ph3P=CHR), aprotic solvent | Alkene | Converts the aldehyde (C=O) into an alkene (C=C), allowing for the extension of the carbon chain with predictable stereochemistry based on ylide stability. organic-chemistry.orgmasterorganicchemistry.com |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), base catalyst (e.g., piperidine) | α,β-Unsaturated compound | A nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield a C=C double bond conjugated with activating groups. researchgate.net |

| Reductive Amination | Primary or secondary amine (RNH2 or R2NH), reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | Substituted Amine | Forms a C-N bond by converting the aldehyde into a secondary or tertiary amine, providing a direct route to complex amine derivatives. |

Heterocyclic Ring Annulation and Fusion Methodologies

Ring annulation strategies utilize the inherent reactivity of the indole core and its C-3 aldehyde substituent to construct new fused heterocyclic systems. These methods are fundamental in synthesizing polycyclic indole alkaloids and related pharmacophores.

A cornerstone of indole annulation is the Pictet-Spengler reaction. wikipedia.orgresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.org When this compound reacts with tryptamine, for example, the initial condensation forms an iminium ion. wikipedia.org Subsequent attack by the electron-rich C-2 position of the tryptamine's own indole ring onto the iminium carbon leads to the formation of a new six-membered ring, yielding a tetrahydro-β-carboline (THBC) framework. wikipedia.orgresearchgate.net This reaction is a powerful tool for building complex indole alkaloid skeletons. nih.gov

Palladium-catalyzed carbonylative cyclization reactions represent another modern approach to constructing fused systems. beilstein-journals.orgbeilstein-journals.org These reactions can create polycyclic structures by forming new rings that incorporate a carbonyl group derived from carbon monoxide. For example, appropriately substituted indole precursors, which can be derived from the starting aldehyde, can undergo intramolecular Heck reactions or other palladium-catalyzed processes to yield fused indoles, carbazoles, or other complex heterocyclic systems. beilstein-journals.org

| Annulation Type | Key Reagents | Resulting Heterocycle | Mechanism Highlight |

|---|---|---|---|

| Pictet-Spengler Reaction | β-arylethylamine (e.g., tryptamine, phenethylamine), acid catalyst (e.g., TFA, HCl) | Tetrahydro-β-carboline, Tetrahydroisoquinoline | Condensation to form an iminium ion, followed by intramolecular electrophilic attack from an electron-rich aromatic ring (indole C2 or phenyl C6) to close the ring. wikipedia.org |

| Carbonylative Cyclization | Palladium catalyst (e.g., Pd(OAc)2), Carbon Monoxide (CO) source, base | Indolo[2,1-a]isoquinolines, Carbazoles | Palladium-catalyzed insertion of CO followed by intramolecular cyclization, often involving Heck or Suzuki coupling steps to form new fused rings. beilstein-journals.orgbeilstein-journals.org |

| [3+3] Annulation | Aziridines, Lewis acid catalyst | Tetrahydro-β-carboline | A Lewis acid-catalyzed process that can serve as an alternative to the classic Pictet-Spengler reaction for constructing the THBC core. nih.gov |

Asymmetric Synthesis Approaches Incorporating this compound

The development of asymmetric methodologies is crucial for the synthesis of enantiomerically pure indole derivatives, which is often a prerequisite for biological applications. Organocatalysis has emerged as a powerful platform for achieving high stereocontrol in reactions involving indole substrates. chiba-u.jp

The asymmetric Pictet-Spengler reaction is a prime example, where a chiral catalyst directs the cyclization to favor one enantiomer of the product. nih.gov Chiral Brønsted acids, such as those derived from phosphoric acid, can protonate the intermediate imine, creating a chiral ion pair that guides the facial selectivity of the intramolecular attack, leading to enantioenriched tetrahydro-β-carbolines. beilstein-journals.org

Organocatalytic activation of the aldehyde itself or a derivative can facilitate various asymmetric transformations. For instance, chiral secondary amine catalysts, such as those derived from proline, can react with α,β-unsaturated aldehydes to form chiral enamine or iminium ion intermediates. nih.gov While the indole-3-carbaldehyde is not α,β-unsaturated itself, it can be readily converted to such a species (e.g., via Knoevenagel condensation). This activated intermediate can then participate in highly enantioselective cycloadditions or conjugate additions.

Furthermore, N-Heterocyclic Carbenes (NHCs) have been utilized as effective organocatalysts for enantioselective annulation reactions. rsc.org NHCs can react with aldehydes to form a chiral Breslow intermediate, which can act as a nucleophile in subsequent annulation steps, enabling the construction of complex chiral heterocycles with high enantioselectivity. chiba-u.jprsc.org

| Catalysis Type | Catalyst Example | Applicable Reaction | Stereochemical Outcome |

|---|---|---|---|

| Chiral Brønsted Acid Catalysis | SPINOL-derived phosphoric acids (CPA) | Asymmetric Pictet-Spengler Reaction, Atroposelective Cyclizations | Creates a chiral environment for iminium ion cyclization, leading to high enantioselectivity in the formation of tetrahydro-β-carbolines. nih.govbeilstein-journals.org |

| Amine Catalysis (Enamine/Iminium) | Proline and its derivatives | Aldol Reaction, Michael Addition, Diels-Alder Reaction | Generates chiral intermediates from α,β-unsaturated aldehydes (derivable from the starting material), enabling highly stereoselective C-C bond formations. nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral triazolium salts | [3+3] Annulation, Stetter Reaction | Reverses the polarity of the aldehyde (umpolung) to form a chiral nucleophilic intermediate (Breslow intermediate) for enantioselective annulation reactions. rsc.org |

Sophisticated Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The spectrum of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is expected to show distinct signals corresponding to the indole (B1671886) core, the aldehyde functional group, and the benzyloxymethyl substituent.

The aldehyde proton (-CHO) is anticipated to appear as a sharp singlet in the highly deshielded region of the spectrum, typically around δ 9.9-10.1 ppm. rsc.org The indole N-H proton will likely be observed as a broad singlet at a high chemical shift (δ > 8.0 ppm), the exact position and broadness being dependent on solvent and concentration. The protons of the indole ring system will present a characteristic pattern. For instance, the proton at the C2 position (H-2) is expected to be a singlet around δ 8.3 ppm. The protons on the benzene (B151609) portion of the indole (H-4, H-5, H-7) would exhibit splitting patterns based on their coupling with adjacent protons.

The benzyloxymethyl group introduces two key methylene (B1212753) signals and the signals for its own phenyl ring. The methylene protons of the -O-CH₂-Ph group would likely appear as a singlet around δ 4.6 ppm, while the indole-CH₂-O- protons would also be a singlet, expected around δ 4.8 ppm. The five protons of the benzyl (B1604629) group's phenyl ring would typically resonate in the δ 7.3-7.4 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.9-10.1 | s (singlet) |

| N-H | > 8.0 | br s (broad singlet) |

| H-2 | ~8.3 | s (singlet) |

| H-4 | ~8.2 | d (doublet) |

| H-7 | ~7.5 | s (singlet) |

| H-5 | ~7.2 | d (doublet) |

| -CH₂-Ph | ~4.6 | s (singlet) |

| Indole-CH₂-O- | ~4.8 | s (singlet) |

| -C₆H₅ (Benzyl) | 7.3-7.4 | m (multiplet) |

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, with a characteristic resonance expected around δ 185 ppm. rsc.org The carbons of the indole ring system typically appear between δ 110 and 140 ppm. For the parent indole-3-carbaldehyde, key signals are observed around δ 137.5 (C-7a), 124.6 (C-3), 123.9 (C-2), 122.6 (C-6), 121.3 (C-5), 118.6 (C-3a), and 112.9 (C-4). The benzyloxymethyl substituent will introduce signals for the two methylene carbons and the carbons of the benzyl group's phenyl ring. The benzylic methylene carbon (-O-CH₂-Ph) is expected around δ 70-73 ppm, and the indole-methylene carbon (Indole-CH₂-O-) at a similar value. The ipso-carbon of the benzyl group would be around δ 137-138 ppm, with the other aromatic carbons appearing in the typical δ 127-129 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~185 |

| C-7a | ~138 |

| C-2 | ~139 |

| C-6 | ~135 |

| C-3a | ~125 |

| C-3 | ~119 |

| C-4 | ~123 |

| C-5 | ~122 |

| C-7 | ~113 |

| Indole-CH₂-O- | ~72 |

| -O-CH₂-Ph | ~70 |

| -C₆H₅ (Benzyl, ipso) | ~137 |

| -C₆H₅ (Benzyl, o, m, p) | 127-129 |

To unequivocally assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity of the aromatic protons on the indole's benzene ring (e.g., a cross-peak between H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signal for each protonated carbon by linking the assigned proton shifts from the ¹H NMR to their corresponding carbon atoms (e.g., linking the aldehyde proton at ~10.0 ppm to the carbonyl carbon at ~185 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations from the aldehyde proton (H-9) to C-3 and C-3a, and from the H-2 proton to C-3, C-3a, and C-7a, confirming the position of the aldehyde group and the indole ring structure. Correlations from the methylene protons of the benzyloxymethyl group to C-6 of the indole ring would confirm the substituent's location.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be useful for confirming stereochemistry and the spatial arrangement of substituents.

High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise elemental composition of a molecule. Using a technique like Electrospray Ionization (ESI), the molecule is typically ionized by protonation to form the [M+H]⁺ ion. HRMS can measure the mass-to-charge ratio (m/z) of this ion to a very high degree of accuracy (typically within 5 ppm).

For this compound (C₁₇H₁₅NO₂), the theoretical exact mass can be calculated. An experimentally determined mass that matches this theoretical value provides strong evidence for the proposed molecular formula. For instance, ESI-MS analysis of the parent 1H-indole-3-carbaldehyde shows an [M+H]⁺ ion at m/z 146, consistent with its formula. rsc.org

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₁₇H₁₅NO₂ | [M+H]⁺ | 266.1176 | (Experimental) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The spectrum of this compound would be expected to display several characteristic absorption bands. A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. derpharmachemica.com The indole N-H bond would give rise to a moderate, somewhat broad absorption band around 3200-3400 cm⁻¹. The C-O-C ether linkage in the benzyloxymethyl group would show a characteristic stretching vibration in the 1050-1150 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹. rsc.org

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3200-3400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aldehyde C=O | Stretching | 1650-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

| Ether C-O-C | Stretching | 1050-1150 |

X-ray Crystallography for Definitive Solid-State Structure Analysis

Although a crystal structure for the specific title compound is not publicly available, analysis of the parent 1H-indole-3-carbaldehyde reveals key structural features. The indole ring system is nearly planar, and in the crystal, molecules are linked by N–H⋯O hydrogen bonds between the indole nitrogen of one molecule and the aldehyde oxygen of another, forming chains. nih.govnajah.edu For this compound, a single-crystal X-ray analysis would confirm the connectivity, the planarity of the indole core, the conformation of the flexible benzyloxymethyl side chain, and the nature of intermolecular interactions (such as hydrogen bonding and π-stacking) in the solid state.

Table 5: Illustrative Crystal Data for a Related Indole Compound (1H-Indole-3-carbaldehyde)

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₉H₇NO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 |

| b (Å) | 5.8059 |

| c (Å) | 8.6909 |

| Intermolecular Interactions | N–H⋯O hydrogen bonds |

Computational Chemistry and Theoretical Studies of 6 Benzyloxymethyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into optimized geometry, stability, and electronic properties. For 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the initial step in its theoretical characterization.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be determined. The MEP map would likely indicate that the most negative potential is located around the oxygen atom of the carbaldehyde group, highlighting it as a primary site for electrophilic attack. bohrium.com The nitrogen atom of the indole (B1671886) ring and the oxygen of the benzyloxy group would also exhibit negative potential. Conversely, the hydrogen atom of the indole NH group and the aldehyde proton would show positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

The energetics of the molecule, including its total energy, standard enthalpy of formation, and Gibbs free energy, can be calculated to assess its thermodynamic stability. DFT studies on substituted indole derivatives have shown that the nature and position of the substituent can significantly influence these energetic parameters. nih.gov

Table 1: Predicted Energetic Parameters for this compound (Hypothetical Data based on Analogous Compounds)

| Parameter | Predicted Value | Significance |

| Total Energy | High negative value | Indicates overall electronic stability. |

| Dipole Moment | Moderate to High | Suggests a polar molecule with significant charge separation, influencing solubility and intermolecular interactions. |

| Heat of Formation | Dependent on calculation | Provides insight into the thermodynamic stability relative to its constituent elements. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule's most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time in a simulated environment (e.g., in a solvent). MD simulations for this compound would be invaluable for understanding its conformational flexibility and how it interacts with other molecules.

A key area of investigation for MD simulations would be the rotational freedom of the benzyloxymethyl group at the C6 position and the carbaldehyde group at the C3 position. DFT studies on related N-substituted indole-3-carbaldehydes have shown that rotational barriers can be calculated, providing insight into the existence of different stable conformers. orgsyn.org For this compound, the bulky nature of the substituent at C6 may lead to specific preferred orientations to minimize steric hindrance, which would be observable in MD trajectories.

MD simulations are also instrumental in studying intermolecular interactions. By simulating the molecule in a solvent like water or methanol, one can observe the formation and dynamics of hydrogen bonds between the indole NH, the carbaldehyde oxygen, and solvent molecules. bohrium.com These interactions are crucial for understanding the molecule's solubility and how it might bind to a biological target. The simulations can provide data on the average number of hydrogen bonds, their lifetimes, and the radial distribution functions of solvent molecules around key functional groups.

Table 2: Predicted Conformational and Interactional Properties from MD Simulations (Hypothetical)

| Property | Predicted Observation | Implication |

| Dihedral Angle (C5-C6-CH2-O) | Preferred rotational conformers | The benzyloxymethyl group is likely to adopt specific orientations to minimize steric clashes with the indole ring. |

| Dihedral Angle (C2-C3-C=O) | Likely planar with the indole ring | The carbaldehyde group is expected to be largely coplanar with the indole core to maximize conjugation. |

| Solvent Accessible Surface Area | Moderate | Influences how the molecule interacts with its environment; key for predicting solubility and binding affinity. |

| Hydrogen Bonding with Water | Strong H-bond acceptor (C=O), Moderate H-bond donor (N-H) | Dictates aqueous solubility and the nature of interactions in biological systems. |

Reactivity Prediction and Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, this would involve analyzing the electronic properties derived from DFT calculations to identify reactive sites.

The Fukui function is a concept derived from DFT that helps in identifying the most electrophilic and nucleophilic sites in a molecule. bohrium.com For this compound, the carbaldehyde carbon would be predicted to be a primary electrophilic site, susceptible to attack by nucleophiles. The indole ring itself, being electron-rich, would be prone to electrophilic substitution, with the precise location influenced by the directing effects of the existing substituents.

Computational modeling can also be used to study reaction mechanisms. For instance, the Vilsmeier-Haack reaction, a common method for synthesizing indole-3-carbaldehydes, has been studied computationally to understand its mechanism. Similarly, the mechanism of reactions involving the carbaldehyde group of this compound, such as condensation or oxidation reactions, could be investigated by calculating the transition state structures and their corresponding activation energies. This would provide valuable insights into the reaction kinetics and the feasibility of different reaction pathways.

Frontier Molecular Orbital (FMO) Theory: HOMO/LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO is likely to be concentrated on the carbaldehyde group, which contains the electron-withdrawing carbonyl function. bohrium.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The introduction of the benzyloxymethyl group at the C6 position is expected to influence the HOMO and LUMO energy levels. As an electron-donating group, it would likely raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation and electrophilic attack. The effect on the LUMO would be less direct but could also be modulated.

Table 3: Predicted Frontier Molecular Orbital Properties (Hypothetical Data based on 1H-indole-3-carbaldehyde)

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | ~ -6.0 to -5.5 | Relates to the ionization potential and electron-donating ability. |

| ELUMO | ~ -1.5 to -1.0 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 4.0 | A smaller gap suggests higher chemical reactivity and lower kinetic stability. bohrium.com |

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

The indole-3-carbaldehyde scaffold is a cornerstone in the synthesis of a vast array of natural products and biologically active molecules. The aldehyde functional group at the 3-position serves as a versatile handle for various chemical transformations, including condensations, oxidations, reductions, and additions of nucleophiles. These reactions allow for the elaboration of the indole (B1671886) core into more complex structures.

Table 1: Potential Synthetic Transformations of the Indole-3-carbaldehyde Moiety

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate (B1237965) carbanion | (E)-Alkene |

| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Amine |

| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated system |

| Oxidation | Oxidizing agent (e.g., KMnO4, Ag2O) | Carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH4) | Alcohol |

Role in the Development of Fluorescent Probes for Chemical and Biological Imaging

The indole nucleus is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent probes for sensing and imaging. The photophysical properties of the indole ring, such as its absorption and emission wavelengths, can be finely tuned by the introduction of various substituents. The aldehyde group at the 3-position can act as a reactive site for conjugating the indole fluorophore to a recognition unit, which selectively interacts with a target analyte.

While there is no specific research detailing the use of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in fluorescent probes, its structural features suggest potential. The extended conjugation provided by the indole-3-carbaldehyde system is a common feature in many fluorescent dyes. The benzyloxymethyl group at the 6-position could influence the molecule's solubility and photophysical properties. Furthermore, the aldehyde could be used to link the molecule to other systems to create probes for specific ions, molecules, or biological environments.

Table 2: General Design Principles of Indole-Based Fluorescent Probes

| Component | Function | Potential Role of this compound |

| Fluorophore | Emits light upon excitation | The indole ring itself. |

| Recognition Unit | Binds to the target analyte | Could be attached via the aldehyde group. |

| Linker | Connects the fluorophore and recognition unit | The aldehyde can serve as the initial point of linkage. |

| Modulating Group | Influences photophysical properties | The benzyloxymethyl group could affect solubility and spectral properties. |

Building Block for Novel Organic Electronic Materials

Indole-containing compounds have garnered interest in the field of materials science, particularly for the development of organic electronic materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the indole ring makes it a suitable component for constructing π-conjugated systems, which are essential for charge transport in these devices.

The aldehyde functionality of this compound could be utilized in polymerization reactions, such as condensation polymerization, to form indole-containing polymers. The benzyloxymethyl substituent could enhance the solubility and processability of the resulting materials, which is a crucial aspect for their incorporation into devices. However, there is no available research specifically demonstrating the use of this compound as a building block for such materials. The exploration of its potential in this area remains an open field of study.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Benzyloxymethyl-1H-indole-3-carbaldehyde?

- Methodology : The synthesis typically involves functionalization of the indole core. A benzyloxymethyl group can be introduced at the 6-position via alkylation using benzyl chloromethyl ether under basic conditions (e.g., NaH in DMF). The aldehyde at the 3-position is often introduced through formylation using Vilsmeier-Haack reagent (POCl₃/DMF) .

- Key Considerations : Monitor reaction progress via TLC, as over-alkylation or side reactions (e.g., oxidation of the aldehyde) may occur. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : NMR shows characteristic peaks for the benzyloxymethyl group (δ 4.5–5.0 ppm for OCH₂Ph) and the aldehyde proton (δ ~10 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₇H₁₅NO₂: 273.1134).

- IR : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a scaffold for developing kinase inhibitors or antimicrobial agents due to the indole core’s bioactivity .

- Organic Synthesis : The aldehyde group enables further derivatization (e.g., condensation with amines to form Schiff bases) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Strategies :

- Use continuous flow reactors to enhance mixing and reduce side reactions during alkylation .

- Replace NaH with milder bases (e.g., K₂CO₃) to minimize aldehyde oxidation .

- Data-Driven Optimization : A table comparing yields under varying conditions:

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 0–25 | 62 |

| K₂CO₃ | DMF | 25–50 | 75 |

| DBU | THF | 50 | 68 |

Q. How do structural modifications at the 6-position affect biological activity?

- Case Study : Replacing benzyloxymethyl with methoxy or halogens (e.g., Br, I) alters lipophilicity and binding affinity. For example:

- 6-Iodo analog : Shows enhanced anticancer activity (IC₅₀ = 1.2 µM vs. HeLa cells) due to improved halogen bonding .

- 6-Methoxy analog : Lower activity (IC₅₀ = 8.5 µM) suggests steric hindrance impacts target interaction .

Q. How should researchers address contradictions in reported pharmacological data?

- Example : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 4–32 µg/mL across studies).

- Resolution Strategies :

Validate assay conditions (e.g., broth microdilution vs. agar diffusion).

Check compound purity via HPLC; impurities ≥2% can skew results .

Compare with structurally validated analogs (e.g., 6-nitro or 6-cyano derivatives) .

Methodological Challenges

Q. What are the pitfalls in analyzing crystallographic data for this compound?

- Crystallography : The benzyloxymethyl group may induce disorder, complicating structure refinement. Use SHELXL with restraints for flexible moieties .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths/angles .

Q. How to mitigate degradation during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.